2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid
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Overview
Description
2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole ring and an oxolane ring The compound’s structure is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, and an oxolane ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of 2-bromo-1-(oxolan-3-yl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yl)acetic acid: Lacks the thiazole ring, resulting in different chemical and biological properties.
1,3-thiazole-4-acetic acid: Lacks the oxolane ring, affecting its solubility and bioavailability.
2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position, leading to variations in reactivity and biological activity.
Uniqueness
2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole and oxolane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H11NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
UVEOPFQMVYAQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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